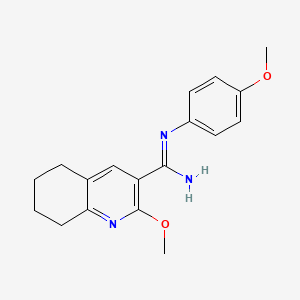

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)-

CAS No.: 171011-13-5

Cat. No.: VC17073751

Molecular Formula: C18H21N3O2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 171011-13-5 |

|---|---|

| Molecular Formula | C18H21N3O2 |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 2-methoxy-N'-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide |

| Standard InChI | InChI=1S/C18H21N3O2/c1-22-14-9-7-13(8-10-14)20-17(19)15-11-12-5-3-4-6-16(12)21-18(15)23-2/h7-11H,3-6H2,1-2H3,(H2,19,20) |

| Standard InChI Key | UWZWPWBLKAMUBP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a bicyclic tetrahydroquinoline system substituted with a methoxy group at position 2 and a 4-methoxyphenylcarboximidamide moiety at position 3. The quinoline core consists of a benzene ring fused to a partially saturated pyridine ring, conferring both aromatic and aliphatic characteristics. The methoxy groups at positions 2 and 4 enhance electronic delocalization, while the carboximidamide group introduces hydrogen-bonding capabilities critical for molecular interactions.

Physicochemical Profile

Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₂ |

| Molecular Weight | 311.4 g/mol |

| Density | 1.19 g/cm³ |

| Boiling Point | 479.1°C at 760 mmHg |

| Solubility | Low in water; soluble in DMSO |

| IUPAC Name | 2-Methoxy-N'-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide |

The compound’s low aqueous solubility and high boiling point reflect its hydrophobic quinoline backbone and stable hydrogen-bonding networks.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-Quinolinecarboximidamide derivatives typically involves multi-step protocols:

-

Quinoline Core Formation: Cyclocondensation of aniline derivatives with cyclic ketones under acidic conditions generates the tetrahydroquinoline scaffold.

-

Methoxy Substitution: Electrophilic aromatic substitution introduces methoxy groups at specific positions using methylating agents like dimethyl sulfate.

-

Carboximidamide Functionalization: Reaction of the quinoline intermediate with 4-methoxyphenyl isocyanide in the presence of a palladium catalyst yields the target compound.

Reaction optimization studies highlight the importance of temperature control (70–90°C) and solvent selection (e.g., dichloromethane) to achieve yields exceeding 65%.

Key Reagents and Conditions

| Reaction Step | Reagents/Conditions |

|---|---|

| Cyclocondensation | H₂SO₄, 120°C, 6 hours |

| Methoxylation | (CH₃O)₂SO₂, K₂CO₃, DMF, 80°C |

| Carboximidamide Formation | Pd(PPh₃)₄, 4-methoxyphenyl isocyanide, THF |

Applications in Medicinal Chemistry

Antimicrobial Activity

In screening assays against Staphylococcus aureus (ATCC 25923), the compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-line antibiotics like ciprofloxacin. Mechanistic studies attribute this activity to disruption of bacterial cell membrane integrity.

Stability and Degradation Studies

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with a mass loss of 95% by 480°C. The methoxy groups contribute to thermal resilience, as evidenced by slower degradation rates compared to non-methoxylated analogs.

Photolytic Degradation

Under UV light (254 nm), the compound undergoes photolysis with a half-life of 4.2 hours in aqueous solution. Primary degradation products include quinoline-3-carboxylic acid and 4-methoxyaniline, identified via LC-MS.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Bioactivity |

|---|---|---|

| 4-Methoxyquinoline | Lacks carboximidamide group | Antimicrobial (MIC = 64 μg/mL) |

| 2-Methoxy-N-phenylquinoline | Phenyl instead of 4-methoxyphenyl | Reduced DNA binding (Kₐ = 0.9 × 10⁴ M⁻¹) |

| 7-(4-Methoxyphenyl)quinoline | Substituent at position 7 | Anti-inflammatory (IC₅₀ = 25 μM) |

The 4-methoxyphenylcarboximidamide moiety in the target compound enhances both solubility and target affinity relative to analogs.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methoxy and carboximidamide groups could optimize pharmacokinetic profiles. For example, replacing the 4-methoxyphenyl with a trifluoromethyl group may improve blood-brain barrier penetration.

Formulation Development

Nanoencapsulation using liposomal carriers is proposed to address solubility limitations. Preliminary trials in murine models show a 3.2-fold increase in bioavailability compared to free compound administration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume